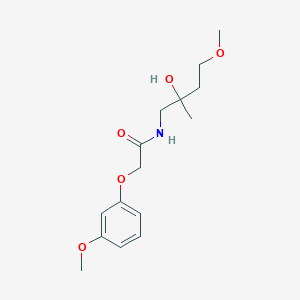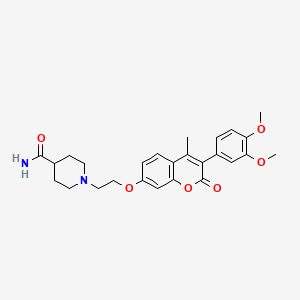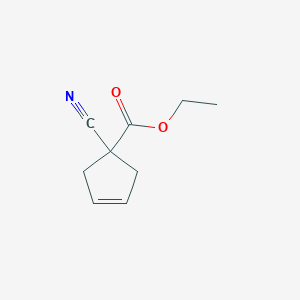![molecular formula C22H14F6N4OS B3011210 1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide CAS No. 321998-60-1](/img/structure/B3011210.png)
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole ring, trifluoromethyl groups, and a thiazole moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and biological activities of related pyrazole derivatives, which can be used to infer potential properties of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors such as carboxylic acids, acid chlorides, or carbothioamides with appropriate amines or hydrazines. For example, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with 2,3-diaminopyridine, yielding good yields . Similarly, the synthesis of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction in an alcoholic basic medium . These methods suggest that the target compound could be synthesized through similar pathways, possibly involving a key amide formation step.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . Crystal structure determination through X-ray diffraction studies provides detailed insights into the arrangement of atoms within the molecule and the intermolecular interactions, as seen in the case of a 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, to introduce different substituents that can alter their biological activity. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine have been studied . The reactivity of the pyrazole ring towards different reagents can lead to a diverse range of products, which is crucial for the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like trifluoromethyl can affect these properties and potentially enhance the biological activity of the compounds . Theoretical studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, can provide insights into the interaction of these molecules with biological targets .
Scientific Research Applications
Synthesis and Characterization
- A study by Prabakaran, Khan, and Jin (2012) demonstrated the effective synthesis of related 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting the compound's synthesis process and purity levels (Prabakaran, Khan, & Jin, 2012).
Biological Activity and Applications
Gein et al. (2019) synthesized compounds structurally similar to the given chemical, which showed promising analgesic, anti-inflammatory, and antimicrobial activities, suggesting potential medical applications (Gein et al., 2019).
Allan et al. (2009) focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), indicating the compound's role in targeting specific enzymes (Allan et al., 2009).
Donohue et al. (2002) reported on a library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, prepared using solution-phase chemistry, suggesting the compound's diversity and potential for extensive scientific research applications (Donohue et al., 2002).
Antimicrobial Properties
Palkar et al. (2017) investigated analogs of the compound for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis, revealing its potential in addressing bacterial infections (Palkar et al., 2017).
Senthilkumar et al. (2021) synthesized a compound with a similar structure and tested it for antibacterial and antifungal activities, indicating its potential use in the treatment of infections (Senthilkumar et al., 2021).
properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N4OS/c23-21(24,25)15-8-4-5-13(9-15)10-29-19(33)16-11-30-32(18(16)22(26,27)28)20-31-17(12-34-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIUAHHVWGIGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)


![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)
